2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol is a chemical compound with the molecular formula C15H18BrNO2 and a molecular weight of 324.21 g/mol . This compound is characterized by the presence of a bromonaphthalene group attached to a diethanolamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol typically involves the reaction of 1-bromonaphthalene with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The bromonaphthalene group can interact with aromatic systems, while the diethanolamine moiety can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .
Comparison with Similar Compounds
Similar compounds to 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol include:
2,2’-(((1-Chloronaphthalen-2-yl)methyl)azanediyl)diethanol: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and properties.
2,2’-(((1-Fluoronaphthalen-2-yl)methyl)azanediyl)diethanol: The presence of a fluorine atom can significantly alter the compound’s chemical behavior and interactions.
2,2’-(((1-Iodonaphthalen-2-yl)methyl)azanediyl)diethanol: The iodine atom can introduce unique reactivity patterns compared to the bromine-containing compound.
Properties
CAS No. |
856680-59-6 |
---|---|
Molecular Formula |
C15H18BrNO2 |
Molecular Weight |
324.21 g/mol |
IUPAC Name |
2-[(1-bromonaphthalen-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C15H18BrNO2/c16-15-13(11-17(7-9-18)8-10-19)6-5-12-3-1-2-4-14(12)15/h1-6,18-19H,7-11H2 |
InChI Key |
BXEUTOFSHNPMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.